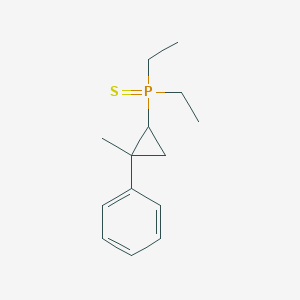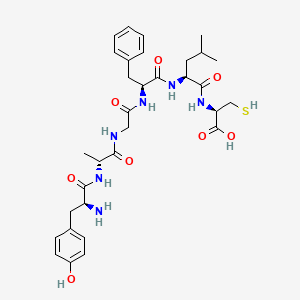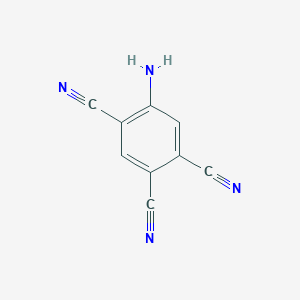![molecular formula C20H26O2 B14316542 6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid CAS No. 107586-16-3](/img/no-structure.png)
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid is an organic compound characterized by its unique structure, which includes an oct-1-yn-1-yl group attached to a phenyl ring, and a hex-5-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid typically involves the following steps:
Formation of the Oct-1-yn-1-yl Group: This can be achieved through the reaction of an alkyne with a suitable halide under palladium-catalyzed coupling conditions.
Attachment to the Phenyl Ring: The oct-1-yn-1-yl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.
Formation of the Hex-5-enoic Acid Moiety: This involves the reaction of a suitable alkene with a carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives or substituted phenyl compounds.
Applications De Recherche Scientifique
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-ynoic acid: Similar structure but with a triple bond in the hex-5-enoic acid moiety.
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid derivatives: Various derivatives with different substituents on the phenyl ring or modifications to the alkyne group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both alkyne and alkene groups, along with the phenyl ring and carboxylic acid moiety, allows for a wide range of chemical transformations and interactions.
Propriétés
| 107586-16-3 | |
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
6-(2-oct-1-ynylphenyl)hex-5-enoic acid |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-8-13-18-15-11-12-16-19(18)14-9-7-10-17-20(21)22/h9,11-12,14-16H,2-7,10,17H2,1H3,(H,21,22) |
Clé InChI |
JODFLDQOFIELSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CC1=CC=CC=C1C=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)



![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)
![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)


